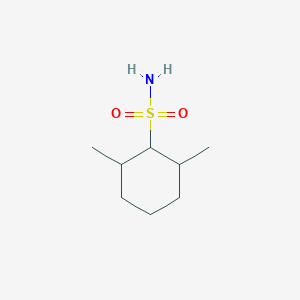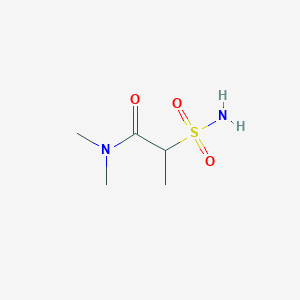![molecular formula C10H15NO2 B13223478 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a bicyclic structure fused with an oxazolidinone ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound shares the bicyclic structure but lacks the oxazolidinone ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group instead of the oxazolidinone ring, leading to different applications and reactivity.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen bridge within the bicyclic structure, offering unique chemical properties.
The uniqueness of this compound lies in its combination of the bicyclic structure with the oxazolidinone ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c12-10-11-9(5-13-10)8-4-6-1-2-7(8)3-6/h6-9H,1-5H2,(H,11,12) |
InChI Key |
NQDRWMBFMVPPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3COC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
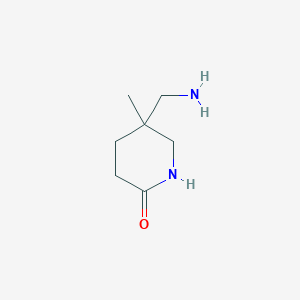
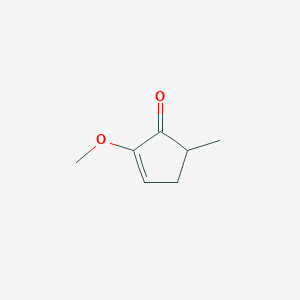
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)


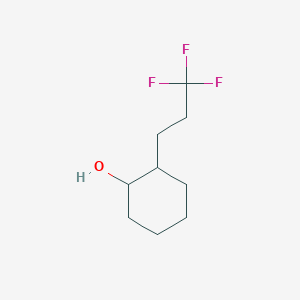
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
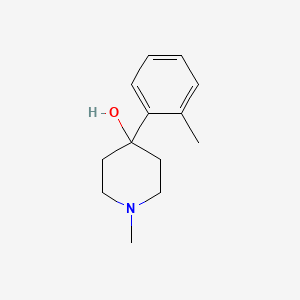
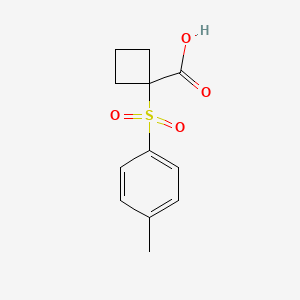
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
